3-(2-Methylthiophen-3-yl)benzaldehyde
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Overview
Description
3-(2-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 2-methylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylthiophen-3-yl)benzaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where a thiophene derivative is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group . Another approach involves the Friedel-Crafts acylation of thiophene with benzoyl chloride, followed by selective methylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylthiophen-3-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed
Oxidation: 3-(2-Methylthiophen-3-yl)benzoic acid
Reduction: 3-(2-Methylthiophen-3-yl)benzyl alcohol
Substitution: Halogenated or nitrated derivatives of this compound
Scientific Research Applications
3-(2-Methylthiophen-3-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Methylthiophen-3-yl)benzaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. For example, some derivatives may inhibit specific kinases or modulate receptor activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A five-membered heteroaromatic compound with a sulfur atom.
2-Methylthiophene: A thiophene derivative with a methyl group at the 2-position.
Benzaldehyde: An aromatic aldehyde with a benzene ring and an aldehyde group.
Uniqueness
3-(2-Methylthiophen-3-yl)benzaldehyde is unique due to the combination of the benzaldehyde moiety and the 2-methylthiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10OS |
---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-(2-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-12(5-6-14-9)11-4-2-3-10(7-11)8-13/h2-8H,1H3 |
InChI Key |
QQTHRJMFXCGDKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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